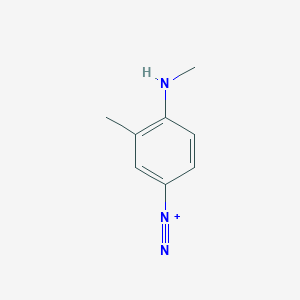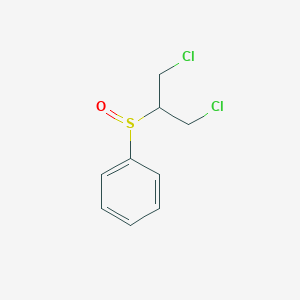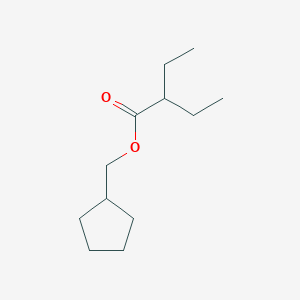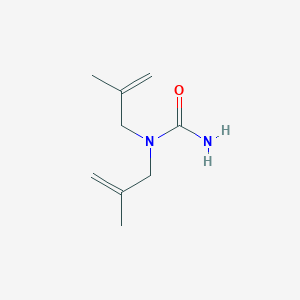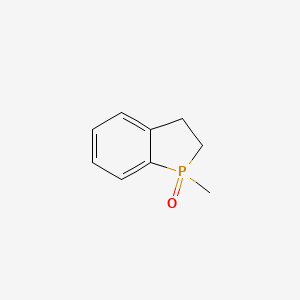
1,1'-Biphenyl, 2-chloro-4'-nitro-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with substituents including a chlorine atom, a nitro group, and a trifluoromethyl group. These substituents significantly influence the chemical and physical properties of the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: The addition of a chlorine atom to the biphenyl structure.
Trifluoromethylation: The incorporation of a trifluoromethyl group.
Each of these steps requires specific reaction conditions, such as the use of nitrating agents (e.g., nitric acid), chlorinating agents (e.g., chlorine gas or thionyl chloride), and trifluoromethylating agents (e.g., trifluoromethyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., hydroxide ions) under basic conditions.
Electrophilic Aromatic Substitution: The biphenyl core can undergo further substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various metabolites.
Comparaison Avec Des Composés Similaires
1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl, 2,4,4’-trichloro-: This compound has three chlorine atoms instead of one, affecting its reactivity and applications.
1,1’-Biphenyl, 4-chloro-: This compound lacks the nitro and trifluoromethyl groups, making it less versatile in certain chemical reactions.
1,1’-Biphenyl, 2-chloro-:
The unique combination of substituents in 1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
90791-27-8 |
|---|---|
Formule moléculaire |
C13H7ClF3NO2 |
Poids moléculaire |
301.65 g/mol |
Nom IUPAC |
2-chloro-1-(4-nitrophenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7ClF3NO2/c14-12-7-9(13(15,16)17)3-6-11(12)8-1-4-10(5-2-8)18(19)20/h1-7H |
Clé InChI |
UIQYCKXTBIIDJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


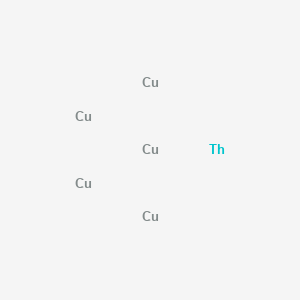


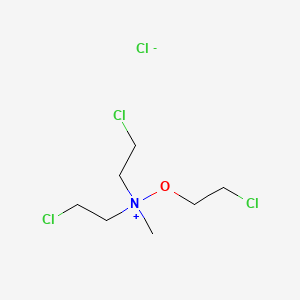
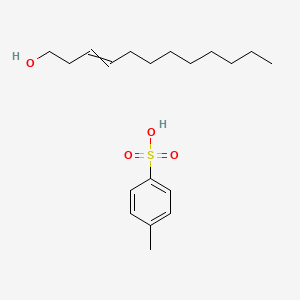
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)

